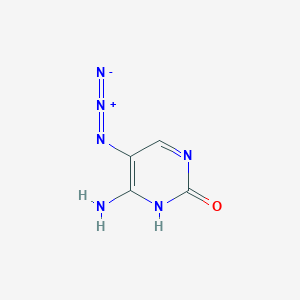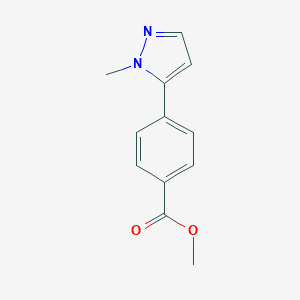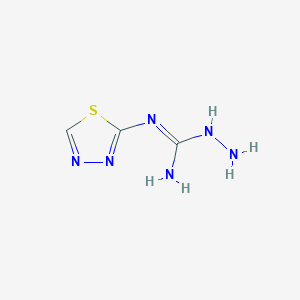
5-Hydroxy-2-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-methylquinoxaline (5HMQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a derivative of quinoxaline and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-methylquinoxaline is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative stress-related damage. Additionally, it has been shown to possess anti-inflammatory properties, making it useful in the treatment of inflammatory diseases. Furthermore, this compound has been shown to possess neuroprotective properties, making it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-Hydroxy-2-methylquinoxaline in lab experiments is its high purity and yield. Additionally, it has been extensively studied for its potential use in various research applications, making it a well-established compound in the scientific community. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are numerous potential future directions for the study of 5-Hydroxy-2-methylquinoxaline. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, there is potential for the development of new drugs based on the structure of this compound for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-Hydroxy-2-methylquinoxaline can be achieved through various methods, including the reaction of 2-methylquinoxaline with hydrogen peroxide in the presence of a catalyst, or by the reaction of 2-methylquinoxaline with nitric acid. However, the most commonly used method involves the reaction of 2-methylquinoxaline with hydrogen peroxide and a copper catalyst in acetic acid. This method yields this compound with high purity and yield.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-methylquinoxaline has been extensively studied for its potential use in various scientific research applications. It has been shown to possess antioxidant properties, making it useful in the study of oxidative stress-related diseases. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Furthermore, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to possess neuroprotective properties.
Propiedades
| 167837-51-6 | |
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-methylquinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O/c1-6-5-10-9-7(11-6)3-2-4-8(9)12/h2-5,12H,1H3 |
Clave InChI |
NKCNJGJXFKRTGS-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CN=C2C(=O)C=CC=C2N1 |
SMILES |
CC1=CN=C2C(=N1)C=CC=C2O |
SMILES canónico |
CC1=CN=C2C(=O)C=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















